

Application Notes and Protocols for NSC668036 in Cancer Cell Research

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Compound of Interest

Compound Name: NSC668036

Cat. No.: B1348318

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Introduction

NSC668036 is a small molecule inhibitor that targets the PDZ domain of the Dishevelled (Dvl) protein, a key component of the Wnt signaling pathway.^{[1][2][3]} The Wnt pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, contributing to tumor initiation, growth, and metastasis.^{[4][5][6][7]} By binding to the Dvl PDZ domain, **NSC668036** disrupts the interaction between Dvl and the Frizzled (Fz) receptor, thereby inhibiting downstream Wnt signaling.^{[1][2]} This targeted inhibition makes **NSC668036** a valuable tool for investigating the role of Wnt signaling in cancer and a potential therapeutic candidate.

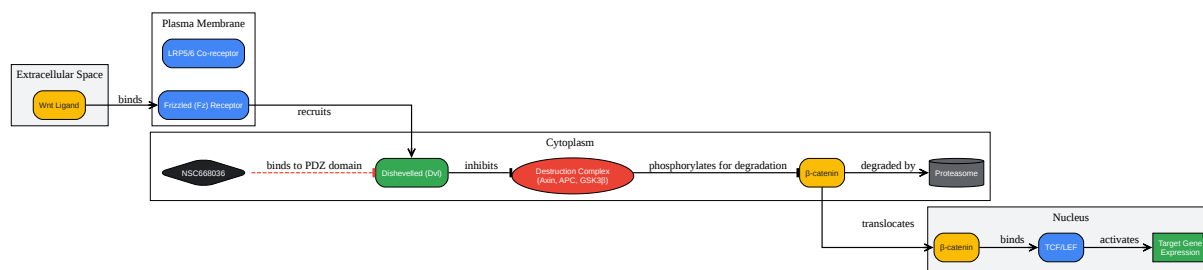
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of **NSC668036** in cancer cell lines, including cytotoxicity, apoptosis, and cell cycle analysis.

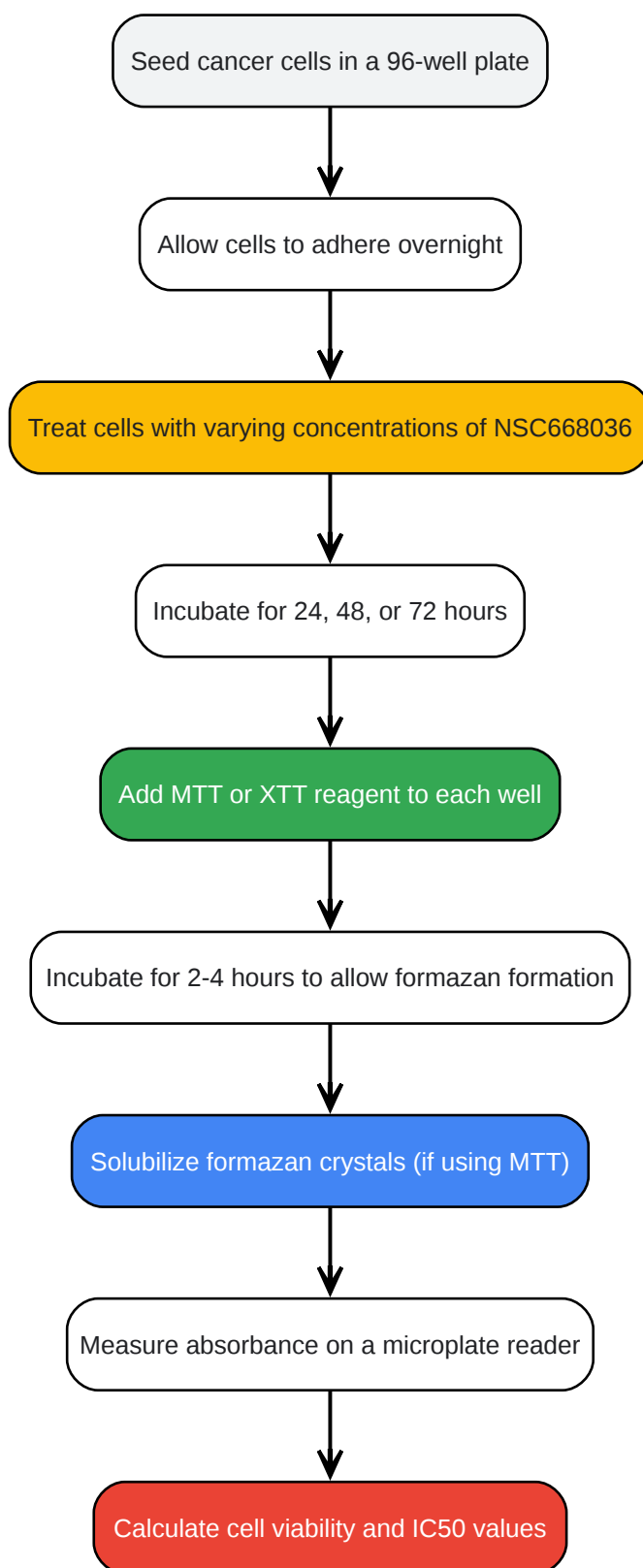
Mechanism of Action: Wnt Signaling Inhibition

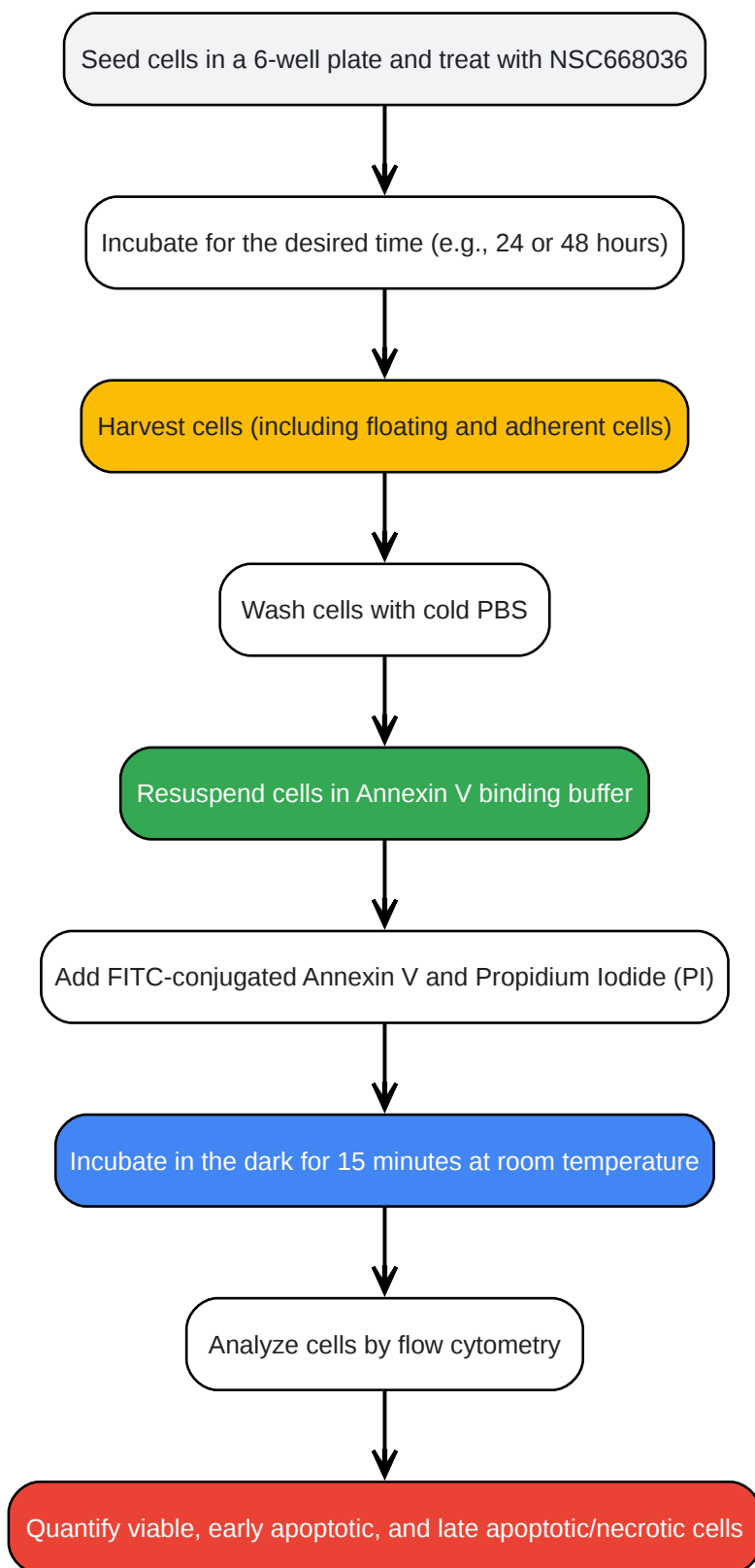
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (Fz) receptor and its co-receptor, LRP5/6. This binding event recruits the Dvl protein to the plasma membrane. Dvl, in turn, inhibits the "destruction complex," which is composed of Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3 β (GSK3 β). In the absence of a Wnt signal, this complex phosphorylates β -catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt activation and subsequent inhibition of the destruction

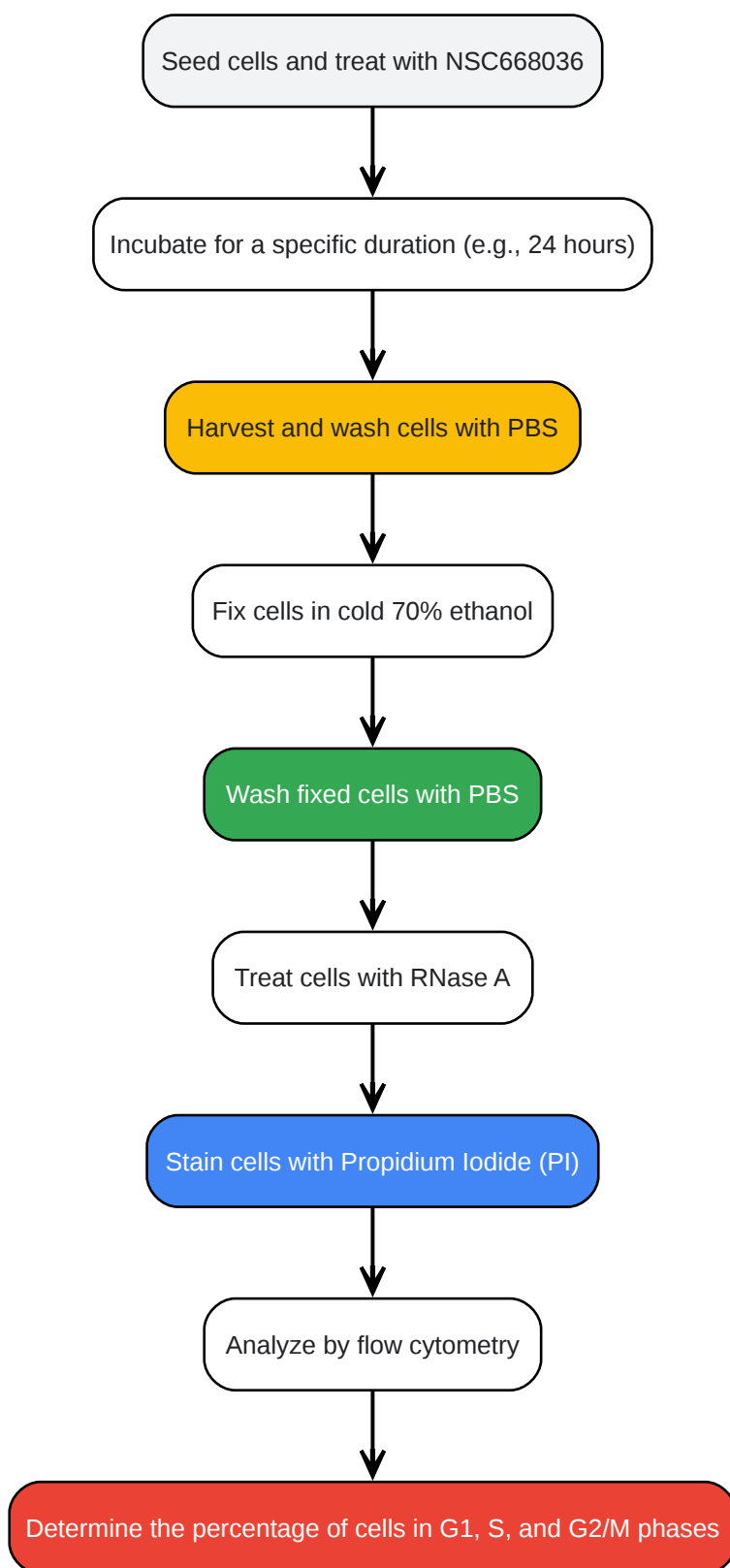
complex, β -catenin accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, it acts as a transcriptional co-activator with T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) to promote the expression of target genes involved in cell proliferation, survival, and differentiation.^{[7][8]}

NSC668036 exerts its inhibitory effect by binding to the PDZ domain of Dvl. This binding event likely prevents the recruitment of Dvl to the Fz receptor, thereby stabilizing the destruction complex and promoting the degradation of β -catenin. The resulting decrease in nuclear β -catenin leads to the downregulation of Wnt target gene expression and subsequent anti-cancer effects.









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